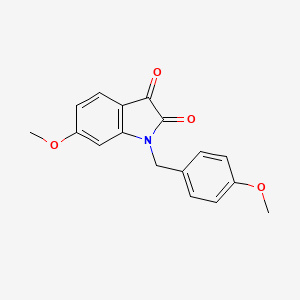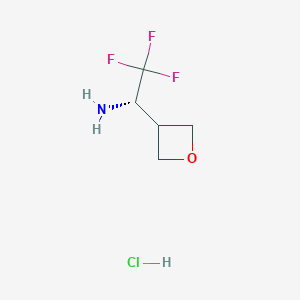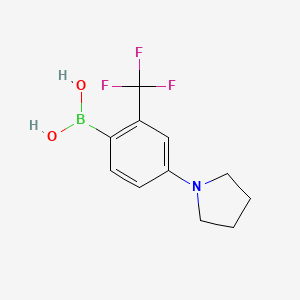
2-Trifluoromethyl-4-(pyrrolidino)phenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Trifluoromethyl-4-(pyrrolidino)phenylboronic acid is a boronic acid derivative with the molecular formula C11H13BF3NO2. This compound is notable for its trifluoromethyl group and pyrrolidino substituent, which contribute to its unique chemical properties and reactivity. It is used in various chemical reactions, particularly in the field of organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Trifluoromethyl-4-(pyrrolidino)phenylboronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst and a base . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH)
Solvent: A mixture of water and an organic solvent like tetrahydrofuran (THF) or toluene
Temperature: Typically between 50-100°C
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.
化学反応の分析
Types of Reactions
2-Trifluoromethyl-4-(pyrrolidino)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion to corresponding alcohols or ketones using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction of the boronic acid group to an alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, or other oxidizing agents in aqueous or organic solvents.
Reduction: NaBH4 or lithium aluminum hydride (LiAlH4) in solvents like ethanol or THF.
Substitution: Various nucleophiles in the presence of a base and a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields alcohols or ketones, while reduction produces alcohols.
科学的研究の応用
2-Trifluoromethyl-4-(pyrrolidino)phenylboronic acid has several applications in scientific research:
作用機序
The mechanism of action of 2-Trifluoromethyl-4-(pyrrolidino)phenylboronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The trifluoromethyl and pyrrolidino groups enhance the compound’s reactivity and stability, allowing it to interact with specific molecular targets and pathways .
類似化合物との比較
Similar Compounds
Uniqueness
2-Trifluoromethyl-4-(pyrrolidino)phenylboronic acid is unique due to the presence of both trifluoromethyl and pyrrolidino groups. These substituents confer distinct chemical properties, such as increased lipophilicity and enhanced reactivity, which are not observed in similar compounds. This makes it particularly valuable in specific synthetic applications and research contexts.
特性
分子式 |
C11H13BF3NO2 |
|---|---|
分子量 |
259.03 g/mol |
IUPAC名 |
[4-pyrrolidin-1-yl-2-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C11H13BF3NO2/c13-11(14,15)9-7-8(16-5-1-2-6-16)3-4-10(9)12(17)18/h3-4,7,17-18H,1-2,5-6H2 |
InChIキー |
XSXLFVHKNVNTMO-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C=C(C=C1)N2CCCC2)C(F)(F)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine](/img/structure/B11757433.png)
![{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11757438.png)
![7-amino-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B11757440.png)

![1-Fluoro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B11757457.png)
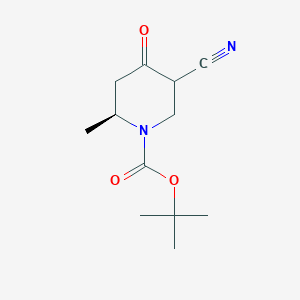
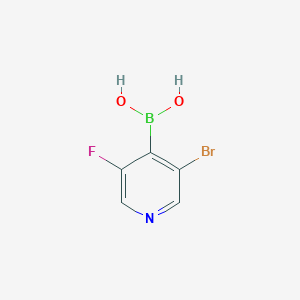
![3-[(Hydroxyimino)methyl]benzene-1,2-diol](/img/structure/B11757471.png)
![8-Methyl-8-azabicyclo[3.2.1]octane-3-thiol hydrochloride](/img/structure/B11757475.png)
![Dimethyl[(4-methylpiperidin-4-yl)methyl]amine dihydrochloride](/img/structure/B11757483.png)

